
1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CNB-PZ or T0070907 and belongs to the pyrazole class of compounds. It is a potent and selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole involves its binding to the ligand-binding domain of PPARγ, which inhibits its transcriptional activity. This leads to the downregulation of genes involved in lipid and glucose metabolism, inflammation, and cell differentiation. This mechanism of action has been extensively studied and has been shown to be highly specific and selective for PPARγ.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole in lab experiments include its high potency and selectivity for PPARγ, its well-established mechanism of action, and its extensive characterization in vitro and in vivo. However, its limitations include its relatively high cost and the need for careful handling due to its toxicity.
Future Directions
There are many potential future directions for the research on 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole. Some of these include:
1. Further studies on its anti-inflammatory and anti-tumor effects in different disease models.
2. Optimization of its synthesis method to reduce cost and increase yield.
3. Development of new analogs with improved potency and selectivity for PPARγ.
4. Investigation of its effects on other nuclear receptors and their downstream signaling pathways.
5. Studies on its potential use in combination with other drugs for the treatment of metabolic disorders and cancer.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its potent and selective inhibition of PPARγ makes it a valuable tool for investigating the role of this nuclear receptor in various biological processes. Further research on this compound and its analogs may lead to the development of new therapies for a wide range of diseases.
Synthesis Methods
The synthesis of 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized for high yield and purity and has been widely used in research laboratories.
Scientific Research Applications
1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been shown to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. It has also been studied for its potential use in the treatment of metabolic disorders such as obesity and diabetes.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-3-2-7(14(16)17)6-8(9)10(15)13-5-1-4-12-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXNOYGOGQUSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
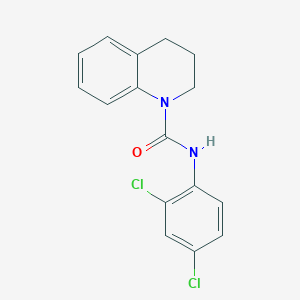
![3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5751271.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B5751302.png)
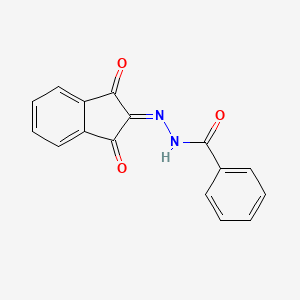
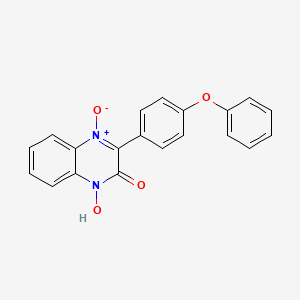
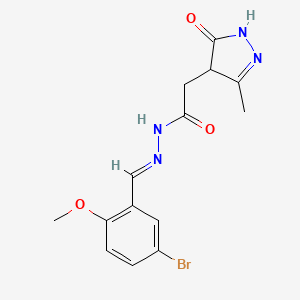
![4-chloro-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751345.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)
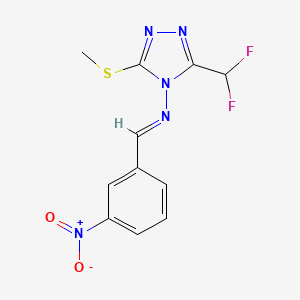
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5751371.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5751372.png)

